molecular formula C10H10ClN3O B14783525 3-amino-2-oxo-3,4-dihydro-1H-quinoline-7-carbonitrile;hydrochloride

3-amino-2-oxo-3,4-dihydro-1H-quinoline-7-carbonitrile;hydrochloride

Cat. No.: B14783525
M. Wt: 223.66 g/mol
InChI Key: TYMAMEGUQOLAKC-UHFFFAOYSA-N
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Description

3-amino-2-oxo-3,4-dihydro-1H-quinoline-7-carbonitrile;hydrochloride is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-oxo-3,4-dihydro-1H-quinoline-7-carbonitrile typically involves the condensation of anthranilic acid derivatives with malononitrile and aldehydes under reflux conditions. The reaction is often carried out in ethanol, and the product is obtained in good yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-amino-2-oxo-3,4-dihydro-1H-quinoline-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-amino-2-oxo-3,4-dihydro-1H-quinoline-7-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.

    Industry: Utilized in the development of dyes and pigments

Mechanism of Action

The mechanism of action of 3-amino-2-oxo-3,4-dihydro-1H-quinoline-7-carbonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-cyano-4H-pyran derivatives
  • 4-hydroxyquinoline derivatives
  • Indole derivatives

Uniqueness

3-amino-2-oxo-3,4-dihydro-1H-quinoline-7-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

3-amino-2-oxo-3,4-dihydro-1H-quinoline-7-carbonitrile;hydrochloride

InChI

InChI=1S/C10H9N3O.ClH/c11-5-6-1-2-7-4-8(12)10(14)13-9(7)3-6;/h1-3,8H,4,12H2,(H,13,14);1H

InChI Key

TYMAMEGUQOLAKC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC2=C1C=CC(=C2)C#N)N.Cl

Origin of Product

United States

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